molecular formula C16H15N3O3 B12928275 N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide

N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide

Katalognummer: B12928275
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: GJRTXCGSPNYNFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an indole moiety fused with a pyridine ring and an acetamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Wirkmechanismus

The mechanism of action of N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-((6-Methoxy-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide is unique due to its specific structural features, such as the combination of an indole moiety with a pyridine ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C16H15N3O3

Molekulargewicht

297.31 g/mol

IUPAC-Name

N-[4-[(6-methoxy-1H-indol-5-yl)oxy]pyridin-2-yl]acetamide

InChI

InChI=1S/C16H15N3O3/c1-10(20)19-16-8-12(4-6-18-16)22-15-7-11-3-5-17-13(11)9-14(15)21-2/h3-9,17H,1-2H3,(H,18,19,20)

InChI-Schlüssel

GJRTXCGSPNYNFA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC=CC(=C1)OC2=C(C=C3C(=C2)C=CN3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.